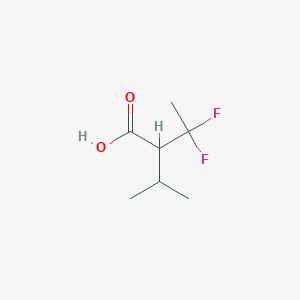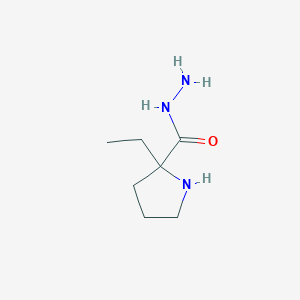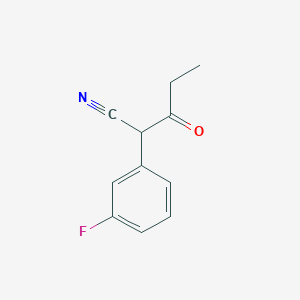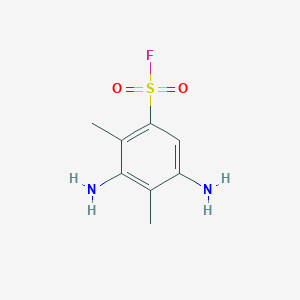
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid is an organic compound that features a pyrrole ring substituted with a formyl group and a pentanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be achieved through several methodsFor instance, the synthesis of 2-formyl pyrroles can be accomplished using a Knorr-type approach from aliphatic starting materials . The formyl group can be introduced via reduction of 2-thionoester pyrroles using RANEY® nickel .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted pyrroles from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and materials with specific functional properties
Wirkmechanismus
The mechanism of action of (2R)-2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The formyl group and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R)-2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid include:
- Pyrrole derivatives
- Pyridine derivatives
- Pyrazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a formyl group and a pentanoic acid side chain attached to the pyrrole ring
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(2R)-2-(2-formylpyrrol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-4-9(10(13)14)11-6-3-5-8(11)7-12/h3,5-7,9H,2,4H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
AQJNGHJQGDJPQR-SECBINFHSA-N |
Isomerische SMILES |
CCC[C@H](C(=O)O)N1C=CC=C1C=O |
Kanonische SMILES |
CCCC(C(=O)O)N1C=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine](/img/structure/B13227762.png)
![tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13227773.png)



![Ethyl 2-[5-methyl-2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13227788.png)
![Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13227798.png)
![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione](/img/structure/B13227805.png)


![4-[(Methylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13227824.png)
![(2-Ethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13227832.png)


